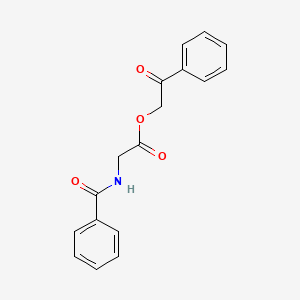
4-(4-methoxybenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzyl)-2,6-dimethylmorpholine, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
4-(4-methoxybenzyl)-2,6-dimethylmorpholine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-(4-methoxybenzyl)-2,6-dimethylmorpholine leads to the release of neurotransmitters, such as acetylcholine and glutamate, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects, including the activation of the α7 nAChR, the release of neurotransmitters, and the modulation of inflammation. Studies have also shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine can improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to study the specific effects of this receptor. However, one limitation is that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has a relatively short half-life, which can make it difficult to administer and study in vivo.
Orientations Futures
There are several future directions for the study of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential use of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, studies are needed to determine the optimal dosing and administration of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine for therapeutic use.
Méthodes De Synthèse
4-(4-methoxybenzyl)-2,6-dimethylmorpholine can be synthesized using a variety of methods, including the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpyridine and a catalyst. Another method involves the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpiperidine and a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-4-6-14(16-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJSOHQIFDERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351563 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


